molecular formula C21H14Cl2N4O B11995361 5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid (2,4-DI-CL-benzylidene)hydrazide

5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid (2,4-DI-CL-benzylidene)hydrazide

Cat. No.: B11995361
M. Wt: 409.3 g/mol
InChI Key: JZNPTTPKFRJRSC-WYMPLXKRSA-N
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Description

5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid (2,4-DI-CL-benzylidene)hydrazide is a complex organic compound with the molecular formula C21H14Cl2N4O. This compound is notable for its unique structure, which includes a naphthalene ring, a pyrazole ring, and a hydrazide group. It is primarily used in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid (2,4-DI-CL-benzylidene)hydrazide typically involves multiple steps:

  • Formation of the Pyrazole Ring: : The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.

  • Attachment of the Naphthalene Ring: : The naphthalene moiety is introduced through a coupling reaction, often using a halogenated naphthalene derivative and a suitable catalyst.

  • Formation of the Hydrazide Group: : The hydrazide group is introduced by reacting the carboxylic acid derivative with hydrazine or its derivatives under controlled conditions.

  • Benzylidene Substitution: : The final step involves the condensation of the hydrazide with 2,4-dichlorobenzaldehyde to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenated reagents, acids, and bases are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid (2,4-DI-CL-benzylidene)hydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It may be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid (2,4-DI-CL-benzylidene)hydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid (2,6-DI-CL-benzylidene)hydrazide
  • 5-Naphthalen-2-YL-2H-pyrazole-3-carboxylic acid (2,4-DI-CL-benzylidene)hydrazide
  • 5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid (2,5-DI-MEO-benzylidene)hydrazide

Uniqueness

What sets 5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid (2,4-DI-CL-benzylidene)hydrazide apart from similar compounds is its specific substitution pattern and the presence of the 2,4-dichlorobenzylidene group

Properties

Molecular Formula

C21H14Cl2N4O

Molecular Weight

409.3 g/mol

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H14Cl2N4O/c22-15-9-8-14(18(23)10-15)12-24-27-21(28)20-11-19(25-26-20)17-7-3-5-13-4-1-2-6-16(13)17/h1-12H,(H,25,26)(H,27,28)/b24-12+

InChI Key

JZNPTTPKFRJRSC-WYMPLXKRSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)N/N=C/C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)NN=CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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